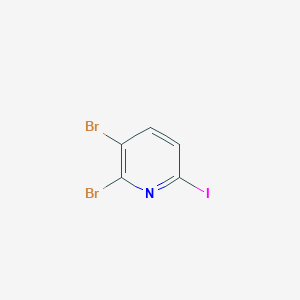

2,3-Dibromo-6-iodopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOTVWUBGLDJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reactivity Profiles and Strategic Derivatization of 2,3 Dibromo 6 Iodopyridine

Chemoselective and Regioselective Cross-Coupling Reactions at Distinct Halogen Sites

The varying carbon-halogen bond strengths (C-I < C-Br) in 2,3-dibromo-6-iodopyridine are the cornerstone of its chemoselective functionalization. Palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis, can be orchestrated to react preferentially at the most labile C-I bond, leaving the more robust C-Br bonds intact for subsequent transformations. scirp.orgnih.govthieme-connect.de This sequential approach is instrumental in the construction of complex, unsymmetrically substituted pyridine (B92270) scaffolds.

The Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organic halides, is a powerful tool for the selective arylation or vinylation of this compound. researchgate.netfishersci.co.uksigmaaldrich.com The reaction typically proceeds with high chemoselectivity at the C-6 iodo position due to the lower bond dissociation energy of the C-I bond compared to the C-Br bonds. This allows for the initial introduction of a substituent at the 6-position while preserving the bromine atoms at C-2 and C-3 for further diversification. rsc.org

Subsequent Suzuki-Miyaura coupling at the C-2 or C-3 bromine positions can then be achieved, often requiring more forcing reaction conditions. The regioselectivity between the two bromine atoms can be influenced by steric and electronic factors of the initially introduced substituent and the incoming boronic acid, as well as by the choice of catalyst and ligands. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Halopyridines

| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System | Product(s) | Observations |

| 1 | 2,6-Dibromopyridine (B144722) | Arylboronic acid | PdMCs | Monoarylpyridines | High selectivity for mono-arylation. researchgate.net |

| 2 | 2,6-Dibromopyridine | Arylboronic acid | Palladium chloride | Mixture of mono- and di-arylpyridines | Lower selectivity compared to PdMCs. researchgate.net |

| 3 | 5-Iodopyridines | Various boronic acids | PdCl2(PPh3)2, KHCO3 | 5-Aryl-substituted pyridines | General applicability with good tolerance to various functional groups. researchgate.net |

| 4 | 2-Bromo-3-iodopyridine (B1280457) | Arylboronic acid | Not specified | Reaction at C3 | Preferential reaction at the iodo-substituted position. rsc.org |

| 5 | 2,6-Dichloronicotinic acid | Arylboronic acid | Not specified | 2- or 6-substituted nicotinic acids | Selectivity influenced by the carboxylic acid anion as a directing group. nih.gov |

This table presents a selection of research findings and is not exhaustive.

Similar to the Suzuki-Miyaura reaction, both Stille and Negishi couplings offer pathways for the chemoselective formation of carbon-carbon bonds at the halogenated positions of the pyridine ring. The Stille coupling utilizes organostannanes as the coupling partners, while the Negishi coupling employs organozinc reagents. wikipedia.orgrsc.org

The reactivity trend generally follows the C-I > C-Br hierarchy, allowing for initial functionalization at the C-6 position. For instance, in the synthesis of the antibiotic GE2270 A, a key step involved the Negishi cross-coupling of a 3-zincated 2,6-dibromopyridine with a thiazole (B1198619) derivative at the C-3 position, showcasing the possibility of targeting the C-Br bond directly under specific conditions. nih.gov Subsequently, another Negishi coupling was performed at the C-6 position. nih.gov The final macrocyclization was achieved via an intramolecular Stille coupling at the C-2 position. nih.govthieme-connect.de This elegant multi-coupling strategy highlights the exceptional control achievable with this compound.

Table 2: Applications of Stille and Negishi Coupling with Halopyridines

| Entry | Coupling Reaction | Halopyridine Substrate | Coupling Partner | Catalyst System | Product | Key Finding |

| 1 | Negishi | 2,6-Dibromo-3-iodopyridine (as 3-zincated derivative) | 2-Iodothiazole derivative | Not specified | Southern fragment of GE2270 A | Successful coupling at the C-3 position. nih.gov |

| 2 | Negishi | Intermediate from Entry 1 | tert-Butyl 2-bromothiazole-4-carboxylate (as zinc reagent) | Not specified | Northern fragment of GE2270 A | Subsequent coupling at the C-6 position. nih.gov |

| 3 | Stille (intramolecular) | Precursor from Entry 2 | Stannane derivative | Not specified | Macrocyclic GE2270 A | Macrocyclization via coupling at the C-2 position. nih.gov |

| 4 | Stille | 2-Bromo-6-iodopyridine (B1338975) | 2-(Trimethylstannyl)pyridine | Pd(PPh3)4 | 6-Bromo-2,2'-bipyridine | Selective coupling at the iodo position. scirp.org |

| 5 | Negishi | Bromopyridines | Alkyl iodides | Not specified | Alkylated pyridines | Diversification of bromotryptophan. nih.gov |

This table presents a selection of research findings and is not exhaustive.

The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, provides a direct route to introduce alkynyl moieties onto the pyridine ring. organic-chemistry.orggold-chemistry.org Consistent with other palladium-catalyzed cross-couplings, the reaction with this compound proceeds with high chemoselectivity at the C-6 iodo position. scirp.org

This selective alkynylation is a valuable transformation, as the resulting ethynyl (B1212043) group can serve as a versatile handle for further chemical modifications, such as in "click" chemistry or as a precursor for more complex structures. For example, 2-bromo-6-iodopyridine has been successfully coupled with 2-methyl-3-butyn-2-ol (B105114) in a Sonogashira reaction, demonstrating the feasibility of this selective functionalization. scirp.org

Table 3: Sonogashira Coupling Reactions with Halopyridines

| Entry | Halopyridine Substrate | Alkyne Partner | Catalyst System | Product | Key Finding |

| 1 | 2-Bromo-6-iodopyridine | 2-Methyl-3-butyn-2-ol | Pd(PPh3)4, CuI | 2-Bromo-6-(3-hydroxy-3-methylbut-1-ynyl)pyridine | Excellent yield and selectivity for the iodo position. scirp.org |

| 2 | 2,6-Dibromo-3,7-ditriflatoanthracene | Ethynyltrimethylsilane | Not specified | Product of coupling at triflate positions | Selective reaction at triflate positions over bromine. gelest.com |

| 3 | 4,4''-Diiodoterpyridine | Trimethylsilylacetylene | Not specified | Bisethynyl-terpyridine derivative | Stepwise synthesis via Sonogashira coupling. rsc.org |

| 4 | Bromopyridines | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI | Ethynylbipyridines (after deprotection) | Synthesis of ethynylbipyridines. rsc.org |

This table presents a selection of research findings and is not exhaustive.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines, a crucial transformation in medicinal and materials chemistry. organic-synthesis.comchemspider.com With this compound, this reaction can be directed with high selectivity to the C-6 position, enabling the introduction of an amino substituent.

The reactivity of the C-Br bonds at positions 2 and 3 towards Buchwald-Hartwig amination is lower, and selective amination at these sites in the presence of the iodo group would be challenging. However, after initial functionalization at C-6, the remaining bromides can be targeted for amination, potentially with different amines to create unsymmetrical 2,3,6-trisubstituted pyridines. The choice of palladium catalyst, ligand, and base is critical in controlling the reactivity and achieving the desired outcome. researchgate.netresearchgate.netrsc.org

Table 4: Buchwald-Hartwig Amination with Halopyridines

| Entry | Halopyridine Substrate | Amine Partner | Catalyst System | Product | Key Finding |

| 1 | 2-Bromopyridines | Volatile amines | Pd(OAc)2, dppp, NaOtBu | N-Substituted 2-aminopyridines | Successful amination with volatile amines. researchgate.net |

| 2 | 2,6-Dihalopyridines | Aminothiophenecarboxylates | Pd(OAc)2, Xantphos, Cs2CO3 | Mono- and di-aminated products | Reactivity order: iodo > bromo > chloro. researchgate.net |

| 3 | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3], (±)-BINAP, NaOtBu | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | Successful diamination of the cyclohexane (B81311) derivative. chemspider.com |

| 4 | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Not specified | Aminated product | Kilogram-scale synthesis reported. organic-synthesis.com |

This table presents a selection of research findings and is not exhaustive.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy for functionalizing the this compound ring, particularly when the ring is activated by electron-withdrawing groups. organicchemistrytutor.comlibretexts.org In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the expulsion of a halide leaving group. libretexts.org

The pyridine nitrogen itself imparts some electron deficiency to the ring, making it more susceptible to nucleophilic attack than a corresponding benzene (B151609) ring. The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in palladium-catalyzed couplings. organicchemistrytutor.com This difference in reactivity can be exploited for orthogonal functionalization strategies. For this compound, while the C-I bond is most reactive in cross-coupling, the C-Br bonds might be more susceptible to SNAr under certain conditions, especially if activating groups are present or if strong nucleophiles are employed. However, detailed studies on the SNAr reactivity of this compound itself are not extensively documented in the provided context.

Directed Metalation and Subsequent Electrophilic Quenching Reactions

Directed metalation, often using strong lithium bases like n-butyllithium or lithium diisopropylamide (LDA), provides a powerful method for regioselective functionalization. arkat-usa.orgznaturforsch.comharvard.edu This approach relies on a directing group to guide the deprotonation to an adjacent position. In the context of polyhalogenated pyridines, a halogen atom can act as a directing group, or it can undergo metal-halogen exchange.

For this compound, treatment with an organolithium reagent at low temperatures could potentially lead to a lithium-halogen exchange, preferentially at the most reactive C-I bond, to form a 6-lithiated species. This organolithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO2, alkyl halides) to introduce a wide range of functional groups at the C-6 position. Alternatively, directed ortho-metalation could occur at the C-4 or C-5 positions if a suitable directing group were present, though this is less common for this specific substrate. The precise outcome—metal-halogen exchange versus deprotonation—is highly dependent on the specific base used, the reaction temperature, and the solvent system. arkat-usa.orgznaturforsch.com For example, the synthesis of 2-bromo-6-iodopyridine can be achieved from 2,6-dibromopyridine by treatment with n-butyllithium followed by quenching with iodine, demonstrating a selective bromine-lithium exchange. scirp.org

Transition-Metal-Free Functionalization Approaches

While transition-metal-catalyzed cross-coupling reactions represent a dominant strategy for the functionalization of halo-pyridines, the development of metal-free alternatives is a growing area of interest. These approaches circumvent challenges associated with metal catalysts, such as cost, toxicity, and contamination of the final products. For a substrate like this compound, several transition-metal-free methodologies can be strategically employed, primarily exploiting the inherent electronic properties of the pyridine ring and the differential reactivity of its halogen substituents. Key strategies include nucleophilic aromatic substitution (SNAr) and functionalization via organolithium intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.compressbooks.pub In this compound, the C2 and C6 positions are activated towards nucleophilic attack. The stability of the intermediate anionic species, known as a Meisenheimer complex, is a crucial factor determining the reaction's feasibility. Resonance stabilization of this intermediate is more effective when the attack occurs at the C2 or C4 positions, as a resonance form can be drawn where the negative charge resides on the electronegative nitrogen atom. stackexchange.com

The reaction is enhanced by the presence of good leaving groups. The order of leaving group ability for halogens in SNAr reactions is typically I > Br > Cl > F. Consequently, in this compound, the iodine atom at the C6 position is the most likely site for initial substitution by a strong nucleophile. However, the bromine at the C2 position is also susceptible to displacement. The reaction's regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with thiols, amines, and alkoxides can proceed under thermal or microwave-assisted conditions, often in the presence of a base. tandfonline.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halopyridines

| Position of Attack | Intermediate Stability | Rationale |

| C2 / C6 (ortho) | High | The negative charge of the intermediate is delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization. stackexchange.com |

| C4 (para) | High | Similar to ortho attack, the negative charge is stabilized by delocalization onto the ring nitrogen. stackexchange.com |

| C3 / C5 (meta) | Low | The negative charge cannot be delocalized onto the nitrogen atom, resulting in a less stable intermediate. stackexchange.com |

Research on various halopyridines has shown that nucleophiles like thiols can effectively displace halogens at the 2- and 6-positions. For example, the reaction of 2,6-dibromopyridine with 2-aminoethanethiol results in mono-substitution, yielding 2-(2-aminoethylsulfanyl)-6-bromopyridine in high yield. tandfonline.com This highlights the potential for selective mono-functionalization of this compound at the C6 or C2 position via an SNAr mechanism.

Organolithium-Mediated Functionalization

A powerful transition-metal-free strategy for modifying this compound involves the use of organolithium reagents to generate a lithiated intermediate, which can then be trapped by a wide array of electrophiles. kobe-u.ac.jpumich.edu This approach typically proceeds via a halogen-metal exchange mechanism rather than deprotonation. The rate of halogen-metal exchange is significantly faster for heavier halogens, following the trend I > Br > Cl.

When this compound is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C), selective lithium-iodine exchange is expected to occur at the C6 position, yielding 2,3-dibromo-6-lithiopyridine. kobe-u.ac.jp This transient organolithium species is highly reactive and can be quenched with various electrophiles to introduce new functional groups at the C6 position. This method avoids the direct use of transition metals in the key bond-forming step. The in-situ trapping of the generated organolithium compound is often crucial to prevent side reactions. kobe-u.ac.jprsc.org

Table 2: Potential Electrophilic Trapping of 2,3-Dibromo-6-lithiopyridine

| Electrophile | Reagent Example | Product Type (at C6) |

| Aldehydes/Ketones | Benzaldehyde | Secondary Alcohol |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |

| Alkyl Halides | Iodomethane | Alkylated Pyridine |

| Disulfides | Dimethyl disulfide | Thioether |

| Boronic Esters | Isopropoxyboronic acid pinacol (B44631) ester | Pyridine-6-boronic ester |

| Isocyanates | Phenyl isocyanate | Amide |

This lithiation-trapping sequence offers a regioselective pathway to synthesize a diverse library of 6-substituted-2,3-dibromopyridines, which can serve as versatile intermediates for further derivatization.

Iv. Mechanistic Investigations and Theoretical Studies on 2,3 Dibromo 6 Iodopyridine Reactivity

Elucidation of Reaction Mechanisms in Catalytic Cross-Coupling Pathways

Catalytic cross-coupling reactions are paramount for the functionalization of 2,3-dibromo-6-iodopyridine. The mechanism of these transformations, particularly palladium-catalyzed reactions like the Suzuki-Miyaura coupling, generally follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The site-selectivity of the initial oxidative addition is the most critical factor determining the final product. This step involves the insertion of a low-valent metal catalyst, typically Pd(0), into one of the carbon-halogen bonds. The reactivity of these bonds is dictated by their bond dissociation energies (BDEs), which follow the general trend C–I < C–Br < C–Cl. whiterose.ac.uk For this compound, the C(6)–I bond is significantly weaker and more polarizable than the C(2)–Br and C(3)–Br bonds, making it the primary site for oxidative addition. Studies on analogous compounds like 2-bromo-3-iodopyridine (B1280457) confirm that palladium catalysts selectively activate the C–I bond. rsc.org

The catalytic cycle proceeds as follows:

Transmetalation : The organopalladium(II) intermediate reacts with the organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling). A base is often required to facilitate this step, which can occur via a "boronate pathway" or an "oxo-palladium pathway". rsc.org This results in the exchange of the iodide ligand for the organic group from the coupling partner, yielding a new diorganopalladium(II) complex.

Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination to form the new C–C bond of the product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

While mononuclear palladium species are often invoked, research on related dihalopyridines has shown that the nature of the active catalyst can be complex. whiterose.ac.ukrsc.org Depending on reaction conditions, particularly the palladium-to-ligand ratio, catalytically competent palladium clusters (e.g., Pd₃ clusters) can form. rsc.org These clusters may operate via distinct mechanisms, potentially involving transmetalation as the initial step, followed by oxidative addition and reductive elimination at the intact cluster core, influencing both reaction rate and selectivity. rsc.org

Kinetic and Thermodynamic Parameters of Key Transformations

The regioselectivity observed in the cross-coupling reactions of this compound is fundamentally governed by kinetic and thermodynamic parameters. The preferential cleavage of the C–I bond over the C–Br bonds is a direct consequence of their differing bond dissociation energies (BDEs).

| Bond Type | Approximate Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C(Aryl)–I | ~234 | Highest |

| C(Aryl)–Br | ~276 | Intermediate |

| C(Aryl)–Cl | ~339 | Lowest |

Data sourced from studies on related aryl halides. whiterose.ac.uk

The lower BDE of the C–I bond results in a lower activation energy (ΔG‡) for the oxidative addition step at the C-6 position compared to the C-2 or C-3 positions. rsc.org This kinetic preference ensures high selectivity for the initial functionalization at the iodinated carbon.

Kinetic analyses of Suzuki-Miyaura reactions have identified two distinct pre-transmetalation intermediates: a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex, both of which can lead to the cross-coupled product. acs.org The relative stability and reaction rates of these intermediates are influenced by factors such as ligand concentration and the nature of the base. acs.org For instance, thermochemical calculations on related systems have shown that the formation of certain intermediates can be highly exergonic, driving the reaction forward. acs.org While specific kinetic data for this compound is not extensively reported, these general principles, derived from closely related systems, are directly applicable.

Computational Chemistry Approaches for Reactivity Prediction and Electronic Structure Analysis

Computational chemistry provides powerful tools to predict and rationalize the reactivity of complex molecules like this compound. These methods offer a molecular-level understanding of electronic structure, reaction pathways, and the factors controlling selectivity. mdpi.comrsc.org

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecules. researchgate.netekb.eg For this compound, DFT calculations can elucidate key features that govern its reactivity.

Molecular Geometry : DFT optimization provides accurate predictions of bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional structure.

Electronic Properties : Calculations can map the distribution of electron density, identifying electron-rich and electron-deficient regions. Analysis of the Molecular Electrostatic Potential (MEP) can pinpoint sites susceptible to nucleophilic or electrophilic attack. mdpi.comekb.eg

Frontier Molecular Orbitals (FMOs) : The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comekb.eg

Natural Bond Orbital (NBO) Analysis : This analysis provides information about charge distribution on individual atoms, revealing the polarization of the C-X bonds and helping to explain the observed regioselectivity in reactions.

| Computational Parameter | Information Provided | Relevance to Reactivity |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles | Provides the ground-state structure for further calculations. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack | Predicts reactive sites. mdpi.com |

| HOMO/LUMO Energies | Energy gap, electron-donating/accepting ability | Indicates chemical reactivity and kinetic stability. ekb.eg |

| NBO Charges | Atomic charge distribution | Quantifies the polarity of bonds and reactivity of atomic sites. |

Typical parameters and their utility in reactivity analysis based on general DFT studies. mdpi.comekb.eg

To understand the kinetics and mechanism of a reaction, computational chemists map the potential energy surface along the reaction coordinate. This involves identifying all intermediates and, crucially, the transition states (TS) that connect them.

For the cross-coupling of this compound, DFT can be used to model the entire catalytic cycle. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. rsc.org This analysis reveals:

Activation Barriers (ΔG‡) : The energy difference between the reactant and the transition state determines the rate of a reaction step. Comparing the activation barriers for oxidative addition at the C-I versus C-Br positions provides a quantitative rationale for the observed site-selectivity. researchgate.net

Rate-Determining Step : The transition state with the highest energy along the entire reaction coordinate corresponds to the rate-determining step of the catalytic cycle. rsc.org

Transition State Geometry : The structure of the transition state provides insight into the atomic interactions that stabilize or destabilize it, helping to explain the influence of ligands and substrates on the reaction rate.

Solvent Effects and Ligand Rationalization in Catalytic Cycles

The efficiency and selectivity of catalytic cycles involving this compound are highly dependent on the choice of solvent and ligands. upertis.ac.id

Solvent Effects : Solvents can influence reaction rates and equilibria by stabilizing charged intermediates or transition states. In cross-coupling reactions, polar aprotic solvents like THF, DMF, or dioxane are commonly used. Computational models often incorporate solvent effects using implicit models like the Polarizable Continuum Model (PCM) to provide more accurate energy calculations.

Ligand Rationalization : Ligands bound to the metal center (e.g., phosphines for palladium) are not mere spectators; they are critical in tuning the catalyst's electronic and steric properties.

Steric Bulk : Bulky ligands can promote reductive elimination and prevent catalyst deactivation via the formation of inactive dimers.

Electronic Properties : Electron-donating ligands increase the electron density on the metal center, which can facilitate the oxidative addition step but may slow down reductive elimination.

Ligand:Metal Ratio : Studies on the cross-coupling of 2,4-dibromopyridine (B189624) have demonstrated that the ratio of the palladium catalyst to the phosphine (B1218219) ligand can dramatically alter the reaction's site-selectivity. whiterose.ac.uk A high ligand-to-metal ratio tends to favor the formation of mononuclear palladium complexes, leading to "typical" selectivity based on BDEs. Conversely, a low ligand-to-metal ratio can lead to the formation of palladium clusters, which may exhibit different or "atypical" selectivity. whiterose.ac.ukrsc.org This highlights the critical role of ligand concentration in controlling catalyst speciation and, consequently, the reaction outcome.

V. Applications of 2,3 Dibromo 6 Iodopyridine As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic Scaffolds and Ligands

The tri-halogenated structure of 2,3-Dibromo-6-iodopyridine makes it an exceptional precursor for the synthesis of advanced heterocyclic scaffolds and polydentate ligands, which are crucial in coordination chemistry and the development of catalysts. The distinct reactivity of the iodine and bromine atoms allows for programmed, site-selective functionalization, typically through metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings.

Chemists can selectively react at the more labile C-I bond first, introduce a desired fragment, and then proceed to functionalize the C-Br positions in subsequent steps. This stepwise approach is fundamental for creating unsymmetrically substituted pyridines, which are otherwise challenging to prepare. For instance, the iodine at the C6 position can undergo a coupling reaction, followed by different reactions at the C2 and C3 bromine positions, leading to the assembly of complex, multi-functional ligands. These ligands are integral to forming metallosupramolecular structures and catalysts with tailored electronic and steric properties.

Table 1: Examples of Ligand Synthesis using Halogenated Pyridine (B92270) Building Blocks

| Precursor Type | Reaction Type | Resulting Structure/Ligand | Application Area |

| Dihalopyridines | Suzuki-Miyaura Coupling | Aryl-substituted pyridines | Organometallic Catalysts |

| 2,6-Dibromopyridine (B144722) | Stille Coupling | Bipyridines and Terpyridines | Supramolecular Chemistry |

| 2-Bromo-6-iodopyridine (B1338975) | Sonogashira Coupling | Alkynyl-bridged bipyridines | Tridentate Ligands |

| 2,6-Dibromopyridine | C-N Cross-Coupling | 6-Substituted 2-bromopyridines | Pharmaceutical Synthesis |

Precursor in the Synthesis of Complex Organic Molecules

As a densely functionalized building block, this compound is a valuable starting material for the synthesis of complex organic molecules. Organic building blocks are fundamental starting materials for constructing intricate molecules through various chemical reactions. The ability to perform sequential and regioselective cross-coupling reactions at the C6 (iodine), C2 (bromine), and C3 (bromine) positions provides a clear and controllable pathway to elaborate the simple pyridine core into a more complex structure.

This controlled reactivity is essential in multi-step total synthesis campaigns where precise installation of different molecular fragments is required. For example, the synthesis of polysubstituted pyridines, which are key components of many biologically active compounds and advanced materials, can be streamlined using this precursor. The iodine atom can be substituted via reactions like Sonogashira or Suzuki coupling, followed by modification at the bromine positions, enabling the assembly of highly decorated pyridine rings that are central to the target molecule's architecture.

Role in Medicinal Chemistry Precursor Synthesis and Drug Lead Optimization

In medicinal chemistry, heterocyclic compounds are recognized as "privileged structures" due to their prevalence in a wide array of pharmacologically active molecules. Halogenated pyridines, including this compound, are crucial intermediates in the synthesis of potential drug candidates. The compound serves as a scaffold for creating libraries of diverse molecules for biological screening.

The process of lead optimization in drug discovery involves refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties while reducing toxicity. This compound is an ideal tool for this purpose. Its multiple reactive sites allow medicinal chemists to systematically introduce a variety of substituents to explore the structure-activity relationship (SAR) of a drug lead. For example, different aryl, alkyl, or amine groups can be attached at the three halogenated positions to fine-tune the molecule's interaction with a biological target, such as a protein kinase. This iterative process of modification and testing is central to developing a successful therapeutic agent.

Table 2: Role of this compound in Medicinal Chemistry

| Application | Synthetic Strategy | Desired Outcome |

| Precursor Synthesis | Sequential cross-coupling reactions | Generation of diverse compound libraries for screening |

| Lead Optimization | Site-selective modification of the pyridine core | Enhancement of binding affinity, selectivity, and ADME properties |

| Scaffold Hopping | Introduction of the substituted pyridine core | Discovery of new chemical series with desired biological activity |

Application in Agrochemical Development and Synthesis of Active Intermediates

The pyridine ring is a common structural motif in many active agrochemical ingredients, including herbicides, insecticides, and fungicides. Halogenated pyridines are important intermediates in the synthesis of these products. For example, 2,6-dibromopyridine serves as a precursor in the development of certain herbicides and pesticides, where the functional groups on the pyridine ring are modified to create molecules with specific activity against target organisms.

While direct applications of this compound in commercial agrochemicals are not extensively documented in public literature, its utility as a polyhalogenated intermediate suggests its potential in this area. The synthesis of trifluoromethylpyridines, a key structural motif in modern agrochemicals, sometimes involves the substitution of bromo- or iodopyridines. The multiple reactive sites on this compound would allow for the creation of highly substituted pyridine derivatives, which could serve as active intermediates in the discovery and development of new agrochemical products.

Integration into Advanced Materials Precursors and Functional Polymers

The field of materials science increasingly relies on precisely structured organic molecules to create functional materials with specific electronic, optical, or physical properties. Halogenated pyridines are used as components in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers.

The this compound scaffold is a candidate for creating precursors for advanced materials and functional polymers. Its multiple reactive handles allow it to be incorporated into polymer backbones or used as a cross-linking agent. For instance, it could be used as a monomer in polymerization reactions, such as polycondensation or metal-catalyzed coupling polymerizations, to produce functional polymers with tailored properties. The introduction of this pyridine unit could enhance thermal stability, influence the electronic properties of a conductive polymer, or provide sites for further post-polymerization modification.

Vi. Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2,3 Dibromo 6 Iodopyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including halogenated pyridines. creative-biostructure.commagritek.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. creative-biostructure.com For a molecule such as 2,3-Dibromo-6-iodopyridine, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and differentiating it from other possible isomers.

In the ¹H NMR spectrum of this compound, two signals are expected in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring at positions 4 and 5. Due to the different neighboring substituents (Br at C3 and I at C6), these protons are in distinct chemical environments and will appear as two separate signals. Each signal should theoretically appear as a doublet due to coupling with the adjacent proton (vicinal coupling). The magnitude of the coupling constant (³JHH) would be typical for aromatic protons, usually in the range of 7-9 Hz. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents, which generally deshield the ring protons, causing them to resonate at a lower field (higher ppm).

¹³C NMR spectroscopy provides further confirmation of the structure. uobasrah.edu.iq The spectrum of this compound would display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the halogens (C2, C3, and C6) would be significantly affected. The carbon bearing the iodine atom (C6) is expected to show a signal at a relatively high field (lower ppm) due to the "heavy atom effect" of iodine. researchgate.net The carbons attached to bromine (C2 and C3) will also have characteristic chemical shifts. The remaining carbons (C4 and C5) will appear in the typical aromatic region for pyridine derivatives.

NMR is particularly powerful for isomer differentiation. oxinst.comyoutube.com For example, distinguishing this compound from an isomer like 2,5-Dibromo-6-iodopyridine would be straightforward. The latter would also show two proton signals, but their coupling pattern and chemical shifts would differ due to the change in the relative positions of the bromine atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment. creative-biostructure.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for halogenated pyridines. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.2 - 7.6 | N/A | Doublet |

| H-5 | 7.6 - 8.0 | N/A | Doublet |

| C-2 | N/A | 140 - 145 | Singlet |

| C-3 | N/A | 120 - 125 | Singlet |

| C-4 | N/A | 135 - 140 | Singlet |

| C-5 | N/A | 128 - 133 | Singlet |

| C-6 | N/A | 90 - 100 | Singlet |

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental formula (C₅H₂Br₂IN) by providing a highly accurate mass measurement of the molecular ion.

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~51% and ~49%, respectively). A molecule containing two bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity but adds significantly to the mass of the molecule. The observation of this specific isotopic pattern is strong evidence for the presence of two bromine atoms.

Electron impact (EI) ionization is a common technique that causes the molecular ion to fragment into smaller, charged particles. chemguide.co.ukmiamioh.edu The analysis of these fragments provides structural clues. libretexts.org For halogenated pyridines, common fragmentation pathways include the loss of halogen radicals (Br• or I•) or the entire halogen atom. rsc.org The cleavage of the C-I bond is often more facile than the C-Br bond due to its lower bond energy.

Table 2: Expected Mass Spectrometry Fragments for this compound (C₅H₂Br₂IN) Calculations are based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N.

| Ion/Fragment | Formula | Expected m/z | Description |

| Molecular Ion [M]⁺ | [C₅H₂⁷⁹Br₂¹²⁷IN]⁺ | 361 | Parent molecule with ⁷⁹Br isotopes |

| [M+2]⁺ | [C₅H₂⁷⁹Br⁸¹Br¹²⁷IN]⁺ | 363 | Parent molecule with one ⁷⁹Br and one ⁸¹Br |

| [M+4]⁺ | [C₅H₂⁸¹Br₂¹²⁷IN]⁺ | 365 | Parent molecule with ⁸¹Br isotopes |

| [M-I]⁺ | [C₅H₂Br₂N]⁺ | 234 | Loss of an iodine radical |

| [M-Br]⁺ | [C₅H₂BrIN]⁺ | 282 | Loss of a bromine radical |

| [M-Br-I]⁺ | [C₅H₂BrN]⁺ | 155 | Loss of both a bromine and an iodine radical |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS provide powerful evidence for connectivity and composition, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique works by analyzing the diffraction pattern produced when a single crystal of the compound is irradiated with an X-ray beam. wikipedia.org The resulting electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.org

For this compound, a successful crystal structure analysis would confirm the substitution pattern on the pyridine ring beyond any doubt. It would provide precise measurements of the C-Br, C-I, C-N, and C-C bond lengths and the internal angles of the pyridine ring, which can be distorted by the bulky halogen substituents. Furthermore, this technique reveals how the molecules pack in the crystal, identifying any significant non-covalent interactions such as halogen bonding (e.g., I···N or Br···N interactions) or π-π stacking between the pyridine rings, which influence the material's bulk properties. nih.govnih.gov

Although obtaining a diffraction-quality single crystal can be a challenge, the structural information it provides is unparalleled in its detail and accuracy.

Table 3: Illustrative Crystal Data Parameters Obtainable from X-ray Crystallography Note: This table presents the types of data generated in a crystallographic experiment, using data for a related pyridine-diiodine adduct as an example format. nih.govjyu.fi

| Parameter | Example Value | Information Provided |

| Chemical Formula | C₅H₅N·I₂ | Elemental composition of the unit cell |

| Formula Weight | 332.90 g/mol | Molecular weight of the unit cell contents |

| Crystal System | Monoclinic | The basic geometry of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| a, b, c (Å) | a = 9.243, b = 4.339, c = 20.195 | Dimensions of the unit cell |

| α, β, γ (°) | α = 90, β = 98.47, γ = 90 | Angles of the unit cell |

| Volume (ų) | 801.16 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to probe the vibrational modes of a molecule. nih.govtum.de These techniques are complementary and provide a characteristic "fingerprint" that can be used for identification and functional group analysis. illinois.edu

IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. illinois.edu Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser) and detects vibrational modes that cause a change in the molecule's polarizability. illinois.edu

For this compound, the spectra would be characterized by several key regions:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C and C=N Ring Stretching: The pyridine ring will have a series of characteristic stretching vibrations between 1400 and 1600 cm⁻¹, which are indicative of the aromatic system. elixirpublishers.comasianpubs.org

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur at lower frequencies, typically below 1200 cm⁻¹.

C-Halogen Vibrations: The vibrations involving the carbon-halogen bonds are particularly diagnostic. The C-Br and C-I stretching modes are found in the far-infrared or low-frequency region of the spectrum (typically below 700 cm⁻¹) due to the heavy masses of the halogen atoms. These bands can be crucial for confirming the presence of the halogens.

The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the 2,3,6-substitution pattern and can be used to distinguish it from other isomers. Computational studies can also be employed to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimentally observed bands. researchgate.net

Table 4: General Regions for Characteristic Vibrational Frequencies in Halogenated Pyridines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bend | 700 - 900 | IR |

| C-Br Stretch | 500 - 700 | IR, Raman |

| C-I Stretch | 450 - 600 | IR, Raman |

Vii. Future Directions and Emerging Research Avenues for 2,3 Dibromo 6 Iodopyridine

Exploration of Novel Reaction Manifolds and Catalytic Systems for Enhanced Selectivity

The primary challenge and opportunity in the chemistry of 2,3-Dibromo-6-iodopyridine lies in achieving absolute regioselectivity during functionalization. The C-I bond is the most reactive site for transformations like Suzuki or Sonogashira cross-coupling, followed by the C-Br bonds. However, differentiating between the two bromine atoms at the C2 and C3 positions is more complex. Future research will focus on developing novel catalytic systems that can selectively activate one C-Br bond over the other.

Key research avenues include:

Ligand-Controlled Catalysis: The development of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or copper catalysts could enable discrimination between the electronically distinct C2 and C3 positions.

Directed Ortho-Metalation (DoM): If a functional group is first installed at the C6 position, it could be designed to direct a metalating agent (like lithium or magnesium reagents) to the C2 position, allowing for subsequent selective derivatization.

Photocatalysis: The use of visible-light photocatalysis could open new reaction pathways, potentially enabling selective C-Br bond activation under mild conditions based on subtle differences in bond dissociation energies or interactions with the photocatalyst.

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalytic Approach | Target Position | Potential Reaction | Rationale for Selectivity |

|---|---|---|---|

| Pd-catalysis with bulky ligands | C2 or C3 | Suzuki/Stille Coupling | Steric hindrance from the ligand could favor reaction at the less hindered C3-Br bond. |

| Directed Metalation (post-C6 functionalization) | C2 | Lithiation/Grignard Formation | An installed directing group at C6 coordinates the metalating agent, forcing reaction at the adjacent C2 position. |

Development of Asymmetric Synthesis Methodologies Utilizing Chiral Auxiliaries or Catalysts

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry. mdpi.com When this compound is incorporated into more complex, prochiral molecules, the development of asymmetric methods to control the stereochemistry of subsequent reactions becomes critical.

Future research will likely pursue two primary strategies:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereoselective formation of a new chiral center. wikipedia.org In this approach, a derivative of this compound would be reacted with an enantiomerically pure auxiliary. This new, diastereomeric compound would then undergo a reaction where the auxiliary directs the approach of a reagent to one face of the molecule, creating the desired stereoisomer. du.ac.in The auxiliary is then cleaved and can often be recovered. wikipedia.org

Chiral Catalysts: This more advanced approach uses a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) to control the stereochemical outcome of a reaction. mdpi.com For instance, if a ketone derivative of the pyridine (B92270) were synthesized, a chiral catalyst could be used for an asymmetric reduction or alkylation, producing one enantiomer of the corresponding alcohol or tertiary amine in high enantiomeric excess.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | The substrate is covalently bonded to a chiral molecule that directs a subsequent stereoselective transformation. wikipedia.org | High reliability, predictable outcomes, well-established methods. | Requires additional synthetic steps for attachment and removal of the auxiliary; stoichiometric use of the chiral agent. |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric product. | High atom economy, can generate large quantities of chiral product from a small amount of catalyst. | Catalyst development can be challenging and expensive; optimization of reaction conditions is often required. |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, and easier scalability. researchgate.net For reactions involving highly reactive organometallic intermediates, such as the lithiation of this compound, flow reactors can provide superior control over reaction time and temperature, minimizing side reactions. researchgate.net

A typical flow setup for functionalizing a halopyridine involves:

A stream of the halopyridine in a suitable solvent (e.g., THF).

A second stream of an organolithium reagent (e.g., n-BuLi).

The two streams are combined in a micromixer at a controlled temperature (e.g., 0 °C), initiating a rapid Br/Li or I/Li exchange. researchgate.net

The resulting lithiated intermediate flows through a residence time unit (a coil of tubing) for a precise duration (often seconds) before being mixed with a third stream containing an electrophile (e.g., an aldehyde, alkyl halide, or CO2). researchgate.net

This process allows for the safe, rapid, and scalable production of derivatives without the need for cryogenic temperatures often required in batch processes. researchgate.net Integrating this technology with automated platforms can enable high-throughput screening of different electrophiles and reaction conditions, accelerating the discovery of novel compounds.

Table 3: Representative Parameters for Flow Synthesis of Pyridine Derivatives

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Substrate Flow Rate | Rate at which the this compound solution is pumped. | 1.0 - 10.0 mL/min | researchgate.net |

| Reagent Flow Rate | Rate at which the organolithium reagent is pumped. | 0.5 - 5.0 mL/min | researchgate.net |

| Temperature | Temperature of the micromixer and residence time unit. | -20 °C to 25 °C | researchgate.net |

| Residence Time | The time the reactive intermediate spends in the reactor before quenching. | 0.05 - 5.0 seconds | researchgate.net |

Sustainable and Biocatalytic Approaches to Functionalization and Derivatization

Modern synthetic chemistry is increasingly focused on developing environmentally benign processes. "Green chemistry" principles can be applied to the synthesis and modification of this compound.

Emerging research avenues in this area include:

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild, aqueous conditions. researchhub.com While not yet established for this specific substrate, one could envision the future use of engineered enzymes, such as dehalogenases, for selective dehalogenation or hydrolases for transformations on side chains attached to the pyridine ring.

Energy-Efficient Catalysis: Replacing energy-intensive reactions that require very high or very low temperatures with catalytic systems that operate at ambient temperature can significantly reduce the environmental footprint of a synthetic process.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product minimizes waste. Cross-coupling reactions, which are central to the functionalization of this compound, are generally high in atom economy.

The exploration of these sustainable methods will be crucial for the long-term viability and environmental acceptance of synthetic routes involving this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-Dibromo-6-iodopyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves halogenation of pyridine derivatives. For example, sequential bromination and iodination of 6-iodopyridine precursors under controlled electrophilic substitution conditions. Optimization includes:

- Varying catalysts (e.g., FeBr₃ for bromination, KI/I₂ for iodination) .

- Adjusting reaction temperatures (e.g., 0–60°C) to balance reactivity and selectivity.

- Solvent selection (polar aprotic solvents like DMF enhance halogenation efficiency).

- Monitoring progress via TLC or HPLC, with final purification via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and deshielding effects from electron-withdrawing halogens. Coupling patterns distinguish adjacent substituents .

- IR : C-Br (~600 cm⁻¹) and C-I (~500 cm⁻¹) stretches confirm halogen presence .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 377 (M⁺ for C₅H₂Br₂IN) and fragment patterns (e.g., loss of Br or I groups) .

Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What stability considerations are critical when handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of C-I bonds.

- Moisture : Use desiccants (e.g., molecular sieves) to avoid hydrolysis.

- Temperature : Long-term storage at –20°C minimizes thermal decomposition.

Regularly assess purity via NMR or HPLC post-storage .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic and steric effects of this compound in catalytic applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Halogens lower LUMO energy, enhancing electrophilicity .

- Docking Studies : Simulate interactions with transition-metal catalysts (e.g., Pd in cross-coupling reactions) to rationalize regioselectivity in C–C bond formation .

Validate computational predictions with experimental kinetics (e.g., Hammett plots) .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reactivity observed in halogen-exchange reactions involving this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography, NOESY NMR, and high-resolution MS to confirm structural assignments .

- Mechanistic Probes : Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) tracks halogen mobility in substitution reactions .

- In Situ Monitoring : Use Raman spectroscopy or GC-MS to detect transient intermediates .

Q. How can regioselectivity be controlled when functionalizing this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst Tuning : Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ alters steric/electronic environments, favoring coupling at less hindered sites (e.g., iodine vs. bromine) .

- Solvent Effects : Polar solvents (DMF, THF) stabilize Pd intermediates, while additives (Cs₂CO₃) enhance oxidative addition rates .

- Substrate Preactivation : Convert iodine to a better leaving group (e.g., OTf) to prioritize bromine coupling .

Q. What methodological approaches address challenges in isolating this compound from byproducts (e.g., dihalogenated isomers)?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution isolation .

- Crystallization : Recrystallize from ethanol/water mixtures to exploit solubility differences between isomers .

- Dynamic NMR : Detect isomer interconversion at variable temperatures to optimize separation conditions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical predictions (e.g., DFT) and experimental outcomes in the reactivity of this compound?

- Methodological Answer :

- Error Analysis : Assess basis set limitations in DFT (e.g., B3LYP vs. M06-2X) and solvent model accuracy .

- Experimental Replication : Repeat reactions under inert atmospheres to exclude oxygen/moisture interference .

- Collaborative Triangulation : Combine computational, synthetic, and analytical teams to cross-validate hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.